copper(1+);tetrafluoroborate

Overview

Description

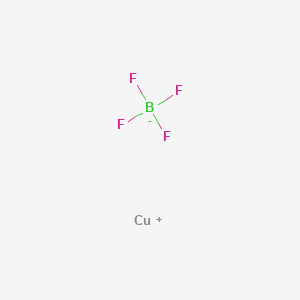

copper(1+);tetrafluoroborate is a chemical compound with the molecular formula BCuF4 It is a coordination complex where a copper ion is bonded to a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);tetrafluoroborate typically involves the reaction of copper salts with tetrafluoroboric acid or its salts. One common method is to react copper(II) sulfate with sodium tetrafluoroborate in an aqueous solution, followed by reduction to copper(I) using a suitable reducing agent such as sodium dithionite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

copper(1+);tetrafluoroborate can undergo various types of chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.

Reduction: The copper(II) ion can be reduced back to copper(I) using reducing agents.

Substitution: Ligand exchange reactions where the tetrafluoroborate anion can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Sodium dithionite and hydrazine are commonly used reducing agents.

Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines.

Major Products Formed

Oxidation: Copper(II) tetrafluoroborate.

Reduction: Copper(I) complexes with different ligands.

Substitution: Complexes with new ligands replacing the tetrafluoroborate anion.

Scientific Research Applications

copper(1+);tetrafluoroborate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for use in drug delivery systems due to its coordination properties.

Industry: Utilized in electroplating and as a precursor for other copper-based materials.

Mechanism of Action

The mechanism by which copper(1+);tetrafluoroborate exerts its effects depends on the specific application. In catalysis, the copper ion can facilitate electron transfer processes. In antimicrobial applications, the copper ion can disrupt microbial cell membranes and interfere with enzyme function.

Comparison with Similar Compounds

Similar Compounds

Copper(II) tetrafluoroborate: Similar in structure but with copper in the +2 oxidation state.

Copper(I) chloride: Another copper(I) compound but with chloride as the anion.

Copper(II) sulfate: A common copper(II) compound used in various applications.

Uniqueness

copper(1+);tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which imparts distinct properties such as high solubility in organic solvents and stability under various conditions. This makes it particularly useful in specialized applications where other copper compounds may not be suitable.

Biological Activity

Copper(I) tetrafluoroborate (CuBF₄) is a coordination complex that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of copper(I) tetrafluoroborate, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of Copper(I) Tetrafluoroborate

Copper(I) tetrafluoroborate is characterized by the presence of a copper(I) ion coordinated with a tetrafluoroborate anion. Its unique properties stem from this coordination, which affects its solubility and reactivity in biological systems. The compound is synthesized through various methods, often involving the reduction of copper(II) salts with suitable reducing agents .

Mechanisms of Biological Activity

The biological activity of copper(I) tetrafluoroborate can be attributed to several mechanisms:

- Antimicrobial Properties : Copper ions are known to disrupt microbial cell membranes and interfere with enzymatic functions. The presence of the tetrafluoroborate anion enhances the solubility and stability of the copper ion in various environments, making it more bioavailable for antimicrobial action .

- Catalytic Activity : In biochemical reactions, copper(I) can facilitate electron transfer processes, which are crucial in various metabolic pathways. This catalytic property is leveraged in synthetic biology and medicinal chemistry.

Antimicrobial Studies

Recent studies have highlighted the antimicrobial efficacy of copper(I) tetrafluoroborate against various bacterial strains. For instance, a study on Vibrio harveyi demonstrated that copper(I) complexes significantly reduced bacterial growth compared to untreated controls. The minimum inhibitory concentration (MIC) for copper(I) complexes was found to be significantly lower than that for other compounds like coumarin, indicating a potent antibacterial effect .

Table 1: Antimicrobial Efficacy of Copper(I) Tetrafluoroborate

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Growth Reduction (%) |

|---|---|---|---|

| Copper(I) Tetrafluoroborate | 12.6 | 25.2 | 80% |

| Coumarin | 50.4 | 100.8 | 53% |

| Copper(I) Salt | 50.4 | 100.8 | 79% |

The results indicate that copper(I) tetrafluoroborate not only inhibits bacterial growth but also significantly impacts biofilm formation, which is critical in preventing chronic infections .

Case Studies

One notable case study involved the use of copper(I) tetrafluoroborate in drug delivery systems. The compound's ability to form stable complexes with various ligands allows it to be utilized as a carrier for therapeutic agents, enhancing their efficacy and reducing side effects.

Another study explored the use of copper(I) tetrafluoroborate as a catalyst in organic synthesis, demonstrating its effectiveness in facilitating reactions under mild conditions without compromising biological safety .

Comparative Analysis with Similar Compounds

Copper(I) tetrafluoroborate exhibits distinct advantages over other copper compounds:

- Stability and Solubility : Compared to copper(II) tetrafluoroborate, CuBF₄ shows higher solubility in organic solvents and stability under various conditions, making it suitable for specialized applications .

- Biological Activity : While both copper(I) and copper(II) compounds have antimicrobial properties, CuBF₄ demonstrates superior efficacy at lower concentrations, highlighting its potential as a therapeutic agent .

Table 2: Comparison of Biological Activities

| Compound | Oxidation State | Antimicrobial Efficacy | Solubility |

|---|---|---|---|

| Copper(I) Tetrafluoroborate | +1 | High | High (organic solvents) |

| Copper(II) Tetrafluoroborate | +2 | Moderate | Moderate |

| Copper(I) Chloride | +1 | Low | High (aqueous solutions) |

Properties

IUPAC Name |

copper(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cu/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHROAUQZNIJTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCuF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6094015 | |

| Record name | Copper fluoborate (CuBF4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-11-3 | |

| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper fluoborate (CuBF4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.